Ethyl propionimidate hydrochloride

Description

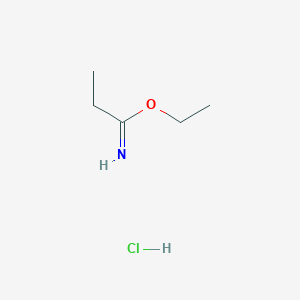

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl propanimidate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-3-5(6)7-4-2;/h6H,3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZIPACKTBIFAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=N)OCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40546-35-8 | |

| Record name | ethyl propanecarboximidate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl Propionimidate Hydrochloride and Analogues

Pinner Reaction: Mechanistic Insights and Modern Refinements

First described by Adolf Pinner in 1877, the Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to produce an imino ester salt, also known as a Pinner salt. wikipedia.orgnumberanalytics.com This reaction is fundamental for producing imidates, which are versatile precursors for various organic compounds. numberanalytics.comnumberanalytics.com

Proton-Induced Imidate Formation: Kinetics, Thermodynamics, and Optimized Conditions

The classical Pinner reaction mechanism begins with the protonation of the nitrile by a strong acid, typically anhydrous hydrogen chloride, which activates the nitrile. nih.govbeilstein-journals.org The alcohol then performs a nucleophilic attack on the activated nitrilium cation, forming a tetrahedral intermediate. numberanalytics.comnumberanalytics.com A subsequent proton transfer yields the imidate hydrochloride. nih.govbeilstein-journals.org

The reaction is thermodynamically and kinetically influenced by several factors. The formation of the imidate is an equilibrium process, and the reaction conditions must be carefully controlled to favor product formation. rroij.com Key parameters for optimization include:

Temperature: Lower temperatures, often around 0°C, are generally preferred to prevent the decomposition of the thermodynamically unstable imidate salt into an amide and an alkyl chloride. wikipedia.orgnrochemistry.com

Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as the presence of water can lead to hydrolysis of the imidate, forming an ester. nih.govnrochemistry.com

Solvent: The choice of solvent is crucial. While the reaction can be run without a solvent, using an inert solvent like cyclopentyl methyl ether (CPME) has been shown to improve the reaction's safety and efficiency, allowing for easier product isolation. tandfonline.com

Reagent Stoichiometry: An excess of the alcohol and acid is often used to drive the reaction towards the formation of the Pinner salt. nrochemistry.com

Recent advancements have focused on developing milder and more efficient protocols. For instance, the use of a 4N solution of hydrogen chloride in CPME has been reported as a safer and more practical alternative to bubbling gaseous hydrogen chloride. tandfonline.com

Substrate Scope and General Applicability in Pinner Reaction for Propionimidates

The Pinner reaction demonstrates broad applicability for a variety of nitriles and alcohols. nrochemistry.com For the synthesis of propionimidates, propionitrile (B127096) serves as the nitrile source. The reaction works well with primary and secondary alcohols, with ethanol (B145695) being the alcohol of choice for the synthesis of ethyl propionimidate. nih.govbeilstein-journals.org

The reactivity of the nitrile is influenced by its electronic properties. Electron-withdrawing groups on the nitrile can enhance the electrophilicity of the carbon atom, facilitating the nucleophilic attack by the alcohol. Conversely, sterically hindered nitriles may exhibit lower reactivity. nrochemistry.com While the Pinner reaction is generally effective for aliphatic nitriles like propionitrile, aromatic nitriles can also be used, although their reactivity might be lower due to the electronic effects of the aromatic ring. nih.govresearchgate.net

The following table provides a general overview of the substrate scope for the Pinner reaction leading to imidate hydrochlorides.

| Nitrile Type | Alcohol Type | General Reactivity | Reference |

| Aliphatic (e.g., Propionitrile) | Primary (e.g., Ethanol) | High | nih.gov |

| Aliphatic | Secondary | Good | nih.gov |

| Aromatic | Primary | Moderate to Good | nih.gov |

| Benzylic | Primary | Good | researchgate.net |

| Acrylonitrile | Primary | Moderate | researchgate.net |

Catalytic Approaches and Lewis Acid-Promoted Variants in Imidate Synthesis

While the classical Pinner reaction relies on stoichiometric amounts of strong Brønsted acids like HCl, modern variations have explored the use of catalytic systems and Lewis acids to promote the reaction under milder conditions. nih.govnumberanalytics.com

Lewis acids such as aluminum tribromide and trimethylsilyl (B98337) triflate (TMSOTf) have been shown to effectively catalyze the Pinner reaction. nih.gov In these variants, the Lewis acid activates the nitrile, making it more susceptible to nucleophilic attack by the alcohol. A proposed mechanism for the Lewis acid-promoted Pinner reaction involves the formation of a more nucleophilic silyl (B83357) ether (when using TMSOTf) and a highly electrophilic N-silylnitrilium cation. nih.gov

The use of TMSOTf, in particular, has demonstrated high yields for the synthesis of carboxylic esters from nitriles and alcohols, which proceeds through an imidate intermediate. researchgate.net This method offers an advantage in terms of milder reaction conditions and avoids the use of highly toxic gaseous hydrogen chloride. nih.gov

The table below summarizes the effectiveness of different Lewis acids in a model Pinner-type reaction.

| Lewis Acid | Equivalents | Conditions | Yield (%) | Reference |

| Hf(OTf)₄ | 2.0 | MeCN, rt, 48 h | 72 | researchgate.net |

| Hf(OTf)₄ | 0.2 | MeCN, rt, 65 h | 25 | researchgate.net |

| AlBr₃ | 2.0 | MeCN, 50 °C, 20 h | 65 | researchgate.net |

| TMSOTf | 2.0 | MeCN, rt, 65 h | 83 | researchgate.net |

Synthesis from Amides and Thionamides

Reaction of Ethyl Chloroformate with Propionamide (B166681) and Thiopropionamide (B1302760) Derivatives

The reaction of propionamide with ethyl chloroformate can yield ethyl propionimidate hydrochloride. researchgate.netresearchgate.net However, the reactivity of amides in this reaction is generally lower than that of their thio-analogs. researchgate.net

Thiopropionamide reacts more readily with ethyl chloroformate to produce this compound in good yields. researchgate.netresearchgate.net The greater reactivity of thionamides is attributed to the higher nucleophilicity of the sulfur atom compared to the oxygen atom in amides. researchgate.net This enhanced reactivity makes the use of thiopropionamide a more efficient pathway for the synthesis of this compound via this method. researchgate.net

The following table outlines the successful preparation of various ethyl imidate hydrochlorides from their corresponding thionamides.

| Thionamide | Product | Reference |

| Thioacetamide | Ethyl acetimidate hydrochloride | researchgate.netresearchgate.net |

| Thiopropionamide | This compound | researchgate.netresearchgate.net |

| Thioisobutyramide | Ethyl isobutyrimidate hydrochloride | researchgate.netresearchgate.net |

| Thiobenzamide | Ethyl benzimidate hydrochloride | researchgate.netresearchgate.net |

| Thioacetanilide | Ethyl N-phenylacetimidate hydrochloride | researchgate.netresearchgate.net |

Mechanistic Pathways of Amide-to-Imidate and Thionamide-to-Imidate Conversions

The proposed mechanism for the reaction of amides with ethyl chloroformate suggests an initial acylation of the amide oxygen by ethyl chloroformate to form a mixed anhydride-like intermediate. This is followed by an intramolecular rearrangement and elimination of carbon dioxide to form the imidate hydrochloride. The reaction with propionamide has been observed to be autocatalytic. researchgate.netresearchgate.net

In the case of thionamides, the mechanism is believed to proceed through the initial S-acylation of the thionamide by ethyl chloroformate. This intermediate then undergoes a similar rearrangement and elimination of carbonyl sulfide (B99878) (COS) to afford the corresponding ethyl imidate hydrochloride. researchgate.net The greater ease of this conversion with thionamides is consistent with the higher reactivity of the thio-functional group in this transformation. researchgate.net

Autocatalytic Phenomena Observed in Specific Imidate Formation Processes

Autocatalysis is a chemical process where a reaction product also functions as a catalyst for that same reaction. boku.ac.atpnas.org This phenomenon leads to a characteristic increase in the reaction rate over time as the concentration of the catalytic product builds. boku.ac.at An autocatalytic set is a collection of molecular entities that mutually catalyze each other's formation from a basic set of reactants, known as a "food set." nih.gov Such systems are considered fundamental to understanding the organization of complex chemical reaction networks. pnas.orgnih.gov

A notable instance of autocatalysis has been observed in the synthesis of imidate hydrochlorides. Specifically, the rate curve for the formation of this compound from the reaction of propionamide with ethyl chloroformate demonstrates autocatalytic behavior. dss.go.th In this reaction, the imidate hydrochloride salt is the product. The reaction's progression suggests that the imidate salt product itself likely accelerates its own formation. dss.go.th

The proposed mechanism for this autocatalysis involves the initial, slower reaction between the amide and ethyl chloroformate to produce a small amount of the imidate hydrochloride. This product can then act as a catalyst, likely by protonating the amide carbonyl, making it more susceptible to nucleophilic attack and thereby accelerating the subsequent reaction cycles. While the broader study of autocatalysis often involves complex systems like the formose reaction or theoretical models such as Reflexively Autocatalytic and Food-generated (RAF) sets, the observation in imidate synthesis provides a concrete example of this principle in a significant organic transformation. pnas.orgnih.gov

Alternative Synthetic Pathways to Imidate Hydrochlorides

Beyond the classical Pinner synthesis, which involves the acid-catalyzed addition of an alcohol to a nitrile, several alternative pathways have been developed for the synthesis of imidate hydrochlorides. rroij.comrroij.com These methods offer different substrate scopes, reaction conditions, and overcome some of the limitations of the traditional approach.

The Nef synthesis, discovered by J. U. Nef in 1895, represents a base-catalyzed approach to imidate formation. rroij.comrit.edu The reaction was first reported for the interaction of cyanogen (B1215507) with ethanol in the presence of a base. rit.edu The general method involves the reaction of a nitrile with an alcohol in a basic medium, typically using an alkoxide. rroij.com

The mechanism proceeds via the nucleophilic attack of an alkoxide ion on the carbon atom of the nitrile group. This is in contrast to the Pinner synthesis, which begins with the protonation of the nitrile. rroij.comrroij.com The resulting imidate anion is then protonated to yield the free imidate.

A versatile method for synthesizing imidates involves the direct alkylation of amides. This approach, however, is complicated by the fact that amides are ambident nucleophiles, meaning alkylation can occur at either the oxygen atom (O-alkylation) to form the desired imidate or at the nitrogen atom (N-alkylation) to form a secondary amide. organic-chemistry.org Traditional methods often yield mixtures of N- and O-alkylation products, leading to inconsistent results. organic-chemistry.org

Several reagents have been employed for the O-alkylation of amides, including dimethylsulfate, diazomethane, and highly reactive trialkyloxonium tetrafluoroborates, such as Meerwein's reagent (triethyloxonium tetrafluoroborate, Et₃OBF₄). rroij.comorganic-chemistry.orgclockss.org The use of Meerwein's reagent in solvents like methylene (B1212753) chloride has proven effective for preparing imidates from both alkyl and aryl amides. clockss.org

A significant advancement in achieving regioselective O-alkylation is the use of trifluoroacetic acid (TFA) as a catalytic additive in conjunction with Meerwein's reagent. organic-chemistry.org This protocol reliably promotes O-alkylation, effectively eliminating the formation of N-alkylation byproducts. The TFA is thought to protonate the amide, increasing the electrophilicity of the carbonyl oxygen and directing the alkylation to that site. This method has demonstrated high efficiency and selectivity across a broad range of amide substrates. organic-chemistry.org

Table 1: TFA-Mediated Regioselective O-Alkylation of Amides with Meerwein's Reagent This table is generated based on findings from a study on a reliable protocol for regioselective O-alkylation of amides. organic-chemistry.org

| Amide Substrate | Product Imidate | Yield (%) |

|---|---|---|

| Benzamide | Ethyl benzimidate | 95 |

| Propionamide | Ethyl propionimidate | 92 |

| Acetamide | Ethyl acetimidate | 85 |

| N-Methylbenzamide | Ethyl N-methylbenzimidate | 98 |

Recent advancements in organic synthesis have led to the development of novel one-pot methodologies for creating complex, functionalized imidates. One such innovative approach involves the synthesis of multifunctional organic fluorescent imidates from quinolinium salt derivatives. rsc.orgresearchgate.net

This method utilizes a three-component reaction between quinolinium salt derivatives, nitrosoarenes, and alcohols. rsc.orgresearchgate.net The process is notable for its efficiency, proceeding in a single pot and affording the imidate products in excellent isolated yields. researchgate.net A key advantage of this strategy is its wide substrate scope, allowing for the generation of a diverse library of functionalized imidates. rsc.org The resulting imidates are not merely synthetic intermediates but possess valuable properties as multifunctional organic fluorescent materials, indicating their potential application in materials science. researchgate.netresearchgate.net This approach exemplifies modern synthetic trends that prioritize atom economy, step efficiency, and the direct generation of functional molecules. mdpi.com

Table of Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 40546-35-8 | C₅H₁₂ClNO |

| Propionamide | 79-05-0 | C₃H₇NO |

| Ethanol | 64-17-5 | C₂H₆O |

| Hydrogen chloride | 7647-01-0 | HCl |

| Ethyl chloroformate | 541-41-3 | C₃H₅ClO₂ |

| Cyanogen | 460-19-5 | C₂N₂ |

| Potassium cyanide | 151-50-8 | KCN |

| Propionitrile | 107-12-0 | C₃H₅N |

| Triethyloxonium tetrafluoroborate | 368-39-8 | C₆H₁₅BF₄O |

| Trifluoroacetic acid | 76-05-1 | C₂HF₃O₂ |

| Dimethylsulfate | 77-78-1 | C₂H₆O₄S |

| Diazomethane | 334-88-3 | CH₂N₂ |

| Benzamide | 55-21-0 | C₇H₇NO |

| Acetamide | 60-35-5 | C₂H₅NO |

| N-Methylbenzamide | 613-93-4 | C₈H₉NO |

| Nitrosoarenes | (General Class) | (Varies) |

Elucidation of Reaction Mechanisms Involving Ethyl Propionimidate Hydrochloride

Nucleophilic Reactivity and Addition Reactions

The imidate functional group in ethyl propionimidate hydrochloride is the center of its reactivity. The protonated nitrogen atom enhances the electrophilicity of the carbon atom, making it a prime target for nucleophilic attack.

The hydrolysis of this compound can proceed through either acid-catalyzed or base-mediated pathways, yielding different primary products. rroij.comrroij.com

Under acidic conditions, the reaction is essentially the reverse of the Pinner reaction. rroij.comrroij.com The imidate is hydrolyzed to produce a carboxylic ester and an ammonium (B1175870) salt. rroij.comrroij.com The mechanism involves the protonation of the nitrogen atom, followed by the nucleophilic attack of a water molecule on the imidate carbon. This leads to a tetrahedral intermediate which then collapses, eliminating ammonia (B1221849) to form the corresponding ester. chemguide.co.uk Specifically, when this compound is heated under reflux with a dilute acid like hydrochloric acid, it reacts with water to produce ethyl propionate (B1217596) and ammonium chloride. chemguide.co.uk

In contrast, basic hydrolysis of the free imidate (obtained by neutralization of the hydrochloride salt) yields the salt of the carboxylic acid and ammonia. rroij.comrroij.com The mechanism involves the direct attack of a hydroxide (B78521) ion on the electrophilic carbon atom.

| Hydrolysis Condition | Reactants | Primary Products |

| Acid-Catalyzed | This compound, Water (excess), Acid (catalyst) | Ethyl propionate, Ammonium chloride |

| Base-Mediated | Ethyl propionimidate, Hydroxide ions | Propionate salt, Ammonia, Ethanol (B145695) |

This table summarizes the key differences between the acid-catalyzed and base-mediated hydrolysis of ethyl propionimidate and its hydrochloride salt.

The reaction of this compound with amines is a cornerstone for the synthesis of amidines and amidinium compounds. rroij.comrroij.com This reaction's utility stems from the high reactivity of the imidate towards nitrogen nucleophiles. orgsyn.org

The general mechanism involves the nucleophilic attack of the amine on the protonated imidate carbon. This is followed by the elimination of ethanol to form a stable amidinium salt. rroij.comrroij.com The reaction is often carried out in a suitable solvent like ethanol. nih.gov The resulting amidinium salt can then be neutralized to afford the free amidine. orgsyn.org

The reactivity of the imidate can be enhanced by modifying the alkoxy leaving group. For instance, using a more electron-withdrawing group in place of the ethoxy group can increase the reaction rate, which is particularly beneficial when reacting with poor nucleophiles. orgsyn.org

| Amine Type | Reactant | Product | Significance |

| Primary Amines | This compound | N-substituted amidinium chloride | Key step in the synthesis of N-substituted amidines. |

| Ammonia | This compound | Unsubstituted amidinium chloride | Leads to the formation of simple, unsubstituted amidines. |

This table illustrates the reaction of this compound with different types of amines and the resulting products.

This compound serves as an intermediate in the Pinner reaction for the synthesis of orthoesters. wikipedia.org When an imidate hydrochloride is left to stand in an excess of alcohol, it can convert to the corresponding orthoester. wikipedia.orggoogle.com

The mechanism for this transformation involves the further reaction of the imidate with the alcohol. The alcohol acts as a nucleophile, attacking the imidate carbon. This process, repeated with a second molecule of alcohol, leads to the displacement of the amino group and the formation of the orthoester, with ammonium chloride as a byproduct. wikipedia.org Anhydrous conditions are crucial for this reaction to proceed efficiently. wikipedia.org

| Reactant | Condition | Product |

| This compound | Excess ethanol, Anhydrous conditions | Ethyl orthopropionate, Ammonium chloride |

This table outlines the conversion of this compound to an orthoester.

A less common but mechanistically interesting reaction of imidates is their pyrolysis to form carboxamides. rroij.comrroij.com While not as frequently utilized as other transformations, this thermal decomposition pathway provides a route to N-unsubstituted amides. The hydrochloride salt of the imidate is typically not used directly in pyrolysis.

The proposed mechanism for the pyrolysis of a simple imidate involves an intramolecular rearrangement. This process is thought to proceed through a four-membered cyclic transition state, leading to the formation of the corresponding carboxamide and an alkene.

This compound can participate in condensation reactions with compounds containing an active methylene (B1212753) group, which are important for the synthesis of various heterocyclic systems. banglajol.inforesearchgate.netorganic-chemistry.orgsciforum.net These reactions are a variation of the well-known Knoevenagel condensation. banglajol.inforesearchgate.netorganic-chemistry.orgsciforum.net

In these reactions, the active methylene compound, which is a carbanion precursor, acts as the nucleophile. The reaction is typically carried out in the presence of a base, which deprotonates the active methylene compound to generate the nucleophilic carbanion. This carbanion then attacks the electrophilic carbon of the imidate. The subsequent reaction pathway can vary depending on the specific reactants and conditions, often leading to cyclization and the formation of a heterocyclic ring. For example, such condensations are employed in the synthesis of pyrimidines and other nitrogen-containing heterocycles. rroij.com

| Reactants | Catalyst/Conditions | Product Type |

| This compound, Malononitrile | Base | Substituted pyrimidine (B1678525) derivative |

| This compound, Ethyl cyanoacetate | Base | Substituted pyridone derivative |

This table provides examples of condensation reactions involving this compound and the types of heterocyclic products that can be formed.

Radical Processes and Functionalization Strategies

Currently, there is limited specific information in the reviewed literature detailing radical processes and functionalization strategies directly involving this compound. However, related imidate structures have been studied in the context of radical generation. For instance, the pyrolysis of certain nitrite (B80452) precursors has been used to generate radicals, suggesting that under specific conditions, imidates could potentially be involved in radical reactions. Further research is needed to explore the potential of this compound in radical-mediated transformations.

Imidate Radical Generation and Investigation of Hydrogen Atom Transfer (HAT)

The generation of imidate radicals is a key step that unlocks a cascade of selective C-H functionalization reactions. nih.govnih.govresearchgate.net This process typically begins with the conversion of an alcohol to an imidate, which then serves as a precursor to a nitrogen-centered radical. nsf.govnih.gov The resulting N-radical is strategically positioned to undergo a 1,5-hydrogen atom transfer (HAT), a process governed by a favorable six-membered cyclic transition state. nih.govnih.gov This HAT event selectively abstracts a hydrogen atom from the β-carbon of the original alcohol, generating a carbon-centered radical. nsf.govnih.gov

The feasibility of this imidate-mediated HAT was initially explored through computational studies, which examined the singly occupied molecular orbital (SOMO) energies of various imidate radicals. nih.gov These calculations helped to validate the potential of imidate radicals to effectively abstract hydrogen atoms. nih.gov This radical relay chaperone strategy, where the imidate group directs the radical functionalization, has proven to be a robust method for achieving high regioselectivity in C-H amination. nih.govorganic-chemistry.org

The general mechanism for imidate radical generation and subsequent 1,5-HAT can be summarized as follows:

N-Iodination: The imidate reacts with an iodine source, such as acetyl hypoiodite (B1233010) (AcOI) generated in situ from an oxidant like phenyliodine(II) diacetate and an iodine source like sodium iodide, to form a transient N-iodoimidate. nsf.govnih.gov

Homolytic Cleavage: The weak N-I bond of the N-iodoimidate undergoes homolysis upon exposure to visible light, generating an electrophilic nitrogen-centered radical. nsf.govnih.gov

1,5-Hydrogen Atom Transfer (HAT): The N-radical abstracts a hydrogen atom from the β-carbon through a thermodynamically and kinetically favorable 1,5-HAT process, resulting in a nucleophilic carbon-centered radical. nsf.govnih.gov

Radical Trapping: The newly formed C-centered radical is then trapped by an iodine radical, terminating the radical chain and forming a β-iodo imidate intermediate. nsf.govnih.gov

This sequence of events effectively functionalizes the β-C-H bond of the initial alcohol with high selectivity. nih.gov

Directed C-H Functionalization via Imidate Radical Chaperones: Concepts and Scope

The concept of using imidate radicals as "chaperones" has revolutionized the directed functionalization of C-H bonds in alcohols. nih.govnih.govorganic-chemistry.org This strategy allows for the temporary installation of a directing group (the imidate) that facilitates selective C-H bond cleavage at a remote position, followed by its traceless removal. nih.govorganic-chemistry.org The primary application of this methodology has been the β-C-H amination of alcohols, providing a direct route to valuable β-amino alcohols. nih.govnih.gov

The scope of this directed C-H functionalization is broad, tolerating a variety of functional groups and substitution patterns on the alcohol substrate. The reaction has been successfully applied to alcohols containing:

Electron-donating and electron-withdrawing groups on aromatic rings. rsc.org

Various cyclic and acyclic aliphatic structures. osu.edu

Benzylic, allylic, and even primary C-H bonds. nih.gov

A streamlined, one-pot protocol has been developed that allows for the in situ conversion of an alcohol to the imidate, followed by the directed C-H amination and subsequent hydrolysis to reveal the β-amino alcohol. nih.govnih.gov This efficient process highlights the synthetic utility of the imidate radical chaperone strategy. nih.gov

The table below showcases the versatility of this method with different alcohol substrates.

| Entry | Alcohol Substrate | Product (Oxazoline) | Yield (%) |

| 1 | 2-Phenylethanol | 2-Methyl-5-phenyl-4,5-dihydrooxazole | 85 |

| 2 | Cyclohexylmethanol | 2-Methyl-4,5,6,7-tetrahydro-3aH-benzo[d]oxazole | 78 |

| 3 | 1-Phenylpropan-1-ol | 2,4-Dimethyl-5-phenyl-4,5-dihydrooxazole | 91 (as a mixture of diastereomers) |

| 4 | 3-Phenylpropan-1-ol | 5-Benzyl-2-methyl-4,5-dihydrooxazole | 75 |

Data compiled from various sources demonstrating the general applicability of the method.

This radical relay approach offers a powerful alternative to traditional methods for synthesizing β-amino alcohols, which often require pre-functionalized starting materials. nih.gov

Radical-Polar Crossover Cascades in Alkyl Imidate Functionalization

Building upon the foundational principles of imidate-mediated HAT, researchers have developed more complex transformations known as radical-polar crossover cascades. nsf.govnih.gov These cascades enable the double functionalization of vicinal C-H bonds, introducing multiple heteroatoms in a single operation. nsf.govnih.govnih.gov

A prime example of this is the vicinal amino-iodination of aliphatic alcohols. nsf.govnih.gov The key to this transformation is the ability of the initially formed β-iodo imidate intermediate to undergo further reaction. Instead of simple hydrolysis, this intermediate can be induced to eliminate, forming a transient allyl imidate in situ. nsf.govnih.gov This step represents the "crossover" from a radical pathway to a polar pathway. The newly formed alkene then undergoes a polar amino-iodination reaction, resulting in a γ-iodo oxazoline (B21484). nsf.govosu.edu

β-C-H Iodination: This occurs via the previously described 1,5-HAT mechanism. nsf.govnih.gov

Desaturation: The β-iodo imidate undergoes elimination, facilitated by complexation with iodine (I₂), to form an allyl imidate. nsf.govnih.gov

Vicinal Amino-iodination: The in situ generated allyl imidate undergoes a polar reaction to yield a γ-iodo oxazoline. nsf.govnih.gov

The choice of solvent has been found to be crucial in directing the reaction pathway, with different solvents favoring either single C-H iodination, C-H amination, or the vicinal amino-iodination cascade. osu.edu For instance, tert-butanol (B103910) was found to be an effective solvent for promoting the desired double functionalization. osu.edu

This powerful strategy allows for the rapid construction of complex molecules with heteroatoms on three contiguous carbons, starting from simple aliphatic alcohols. nsf.govnih.gov The synthetic utility is demonstrated by the efficient conversion of various cyclic and acyclic alcohols into spirocyclic and substituted oxazolines. osu.edu

Rearrangement Reactions and Transformations

In addition to radical-mediated C-H functionalization, imidates are valuable substrates for various rearrangement reactions, enabling the synthesis of diverse molecular architectures.

Aza-Claisen Rearrangements for the Synthesis of Alpha-Allyl Imidates

The aza-Claisen rearrangement is a powerful sigmatropic rearrangement that has been adapted for the synthesis of α-allyl imidates. nih.govthieme-connect.comnih.gov A notable method involves the thermal 3-aza-Claisen rearrangement of N-allyl ynamides. nih.govthieme-connect.comnih.gov This reaction proceeds through a concerted nih.govnih.gov-sigmatropic shift, leading to the formation of a ketenimine intermediate, which is then trapped by an alcohol to afford the α-allyl imidate. nih.gov

This methodology provides a de novo route to imidates and has been shown to be effective for a range of substrates. nih.govthieme-connect.com Furthermore, a sequential aza-Claisen rearrangement followed by a palladium-catalyzed Overman rearrangement has been developed for the synthesis of more complex structures like azapine-2-ones. nih.gov

The table below illustrates the scope of the thermal aza-Claisen rearrangement of N-allyl ynamides to form α-allyl imidates.

| Entry | N-Allyl Ynamide Substrate | Imidate Product | Yield (%) |

| 1 | N-allyl-N-(4-methylphenylsulfonyl)-1-propynamine | Methyl 2-allyl-N-(4-methylphenylsulfonyl)propanimidate | 75 |

| 2 | N-allyl-N-(phenylsulfonyl)ethynamine | Ethyl 2-allyl-N-(phenylsulfonyl)acetimidate | 82 |

| 3 | N-allyl-N-((4-methoxyphenyl)sulfonyl)but-2-ynamide | Methyl 2-allyl-N-((4-methoxyphenyl)sulfonyl)but-3-enimidate | 68 |

Data synthesized from representative examples in the literature. nih.govthieme-connect.com

Asymmetric versions of the aza-Claisen rearrangement have also been developed, enabling the synthesis of chiral α-allyl imidates and their derivatives with high enantioselectivity. organic-chemistry.org

Oxidative Rearrangements in Oxazoline-Derived Imidates

Oxazoline-derived imidates can undergo oxidative rearrangements to furnish valuable heterocyclic compounds like oxazoles. rsc.org This transformation often proceeds via a tandem HAT sequence. The first HAT event, a β-C-H amination, leads to the formation of an oxazoline intermediate. rsc.org A subsequent oxidation step, which can also be a HAT process, results in the aromatization of the oxazoline ring to form the corresponding oxazole. rsc.org

This radical cascade strategy allows for the modular synthesis of five-membered heteroaromatics from readily available starting materials like alcohols and nitriles. rsc.org The reaction is enabled by the in situ generation of both imidate and acyloxy radicals, which work in concert to achieve the double C-H oxidation with high regio- and chemoselectivity. rsc.org

Mechanistic studies, including computational analysis, have provided insight into the selectivity and energetics of both HAT events in this tandem sequence. rsc.org This approach has broad synthetic utility for accessing a diverse range of substituted oxazoles, which are prevalent motifs in medicinal chemistry. rsc.org

Advanced Applications in Contemporary Organic Synthesis

Synthesis of Nitrogen-Containing Heterocyclic Systems

The construction of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science, as these scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials nih.govnih.govsemanticscholar.orgdntb.gov.ua. Ethyl propionimidate hydrochloride provides a reliable entry point for the synthesis of several important classes of heterocycles.

The pyrimidine (B1678525) ring is a critical component of nucleobases and numerous therapeutic agents nih.govresearchgate.net. The Pinner pyrimidine synthesis is a classic and effective method for constructing the pyrimidine core, involving the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent slideshare.netslideshare.net.

This compound is an excellent precursor for propionamidine, the key N-C-N fragment required for this synthesis. The process begins with the conversion of the imidate to the corresponding amidine hydrochloride (as detailed in section 4.2.1), which is then directly used in the cyclocondensation reaction. The reaction with a β-keto ester or a β-diketone, typically under acidic or basic catalysis, leads to the formation of substituted pyrimidine derivatives slideshare.netresearchgate.net. For instance, the condensation of propionamidine with ethyl acetoacetate (B1235776) yields a 2-ethyl-4-methyl-6-hydroxypyrimidine.

The general mechanism involves the initial nucleophilic attack of one of the amidine nitrogens on a carbonyl group of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring slideshare.net. This strategy has been employed to synthesize a wide variety of substituted pyrimidines, including those found in drugs like sulfamerazine (B1682647) and trimethoprim (B1683648) slideshare.net.

Table 1: Examples of Pinner Pyrimidine Synthesis Using Amidine Precursors

| Amidine Precursor (from Imidate) | 1,3-Dicarbonyl Compound | Resulting Pyrimidine Derivative |

| Propionamidine | Ethyl Acetoacetate | 2-Ethyl-4-hydroxy-6-methylpyrimidine |

| Propionamidine | Acetylacetone | 2-Ethyl-4,6-dimethylpyrimidine |

| Propionamidine | Diethyl Malonate | 2-Ethyl-4,6-dihydroxypyrimidine |

Triazoles and oxadiazoles (B1248032) are five-membered heterocycles that are prominent scaffolds in medicinal chemistry, known for a wide range of biological activities researchgate.net. While the direct conversion of this compound to these systems is less common, it serves as a starting point for precursors that readily undergo cyclization.

Triazole Synthesis: 1,2,4-Triazoles can be synthesized from N-acylamidines, which are accessible from imidates. The imidate can be converted to an amidine, which is subsequently acylated. The resulting N-acylamidine can then undergo dehydrative cyclization, often with hydrazine, to form the triazole ring. Another pathway involves the conversion of the imidate to an amidrazone, which can be cyclized with a one-carbon unit source (like an orthoester) to yield the 1,2,4-triazole (B32235) core mdpi.com.

Oxadiazole Synthesis: The synthesis of 1,2,4-oxadiazoles often proceeds through the cyclization of O-acyl amidoximes or the reaction of an amidoxime (B1450833) with a carboxylic acid derivative nih.govorganic-chemistry.org. An imidate like ethyl propionimidate can be converted to the corresponding propionamidoxime by reaction with hydroxylamine. This amidoxime intermediate can then be acylated and cyclized under dehydrating conditions to afford a 3-ethyl-5-substituted-1,2,4-oxadiazole nih.gov. Similarly, 1,3,4-oxadiazoles are commonly prepared by the dehydrative cyclization of diacylhydrazines ias.ac.innih.gov. An imidate can be used to generate an acylhydrazide, which, upon reaction with a second carboxylic acid and subsequent cyclization, yields the 1,3,4-oxadiazole (B1194373) ring nih.govorganic-chemistry.org.

Table 2: Synthetic Pathways to Triazoles and Oxadiazoles from Imidate-Derived Intermediates

| Target Heterocycle | Imidate-Derived Intermediate | Key Reagents for Cyclization |

| 1,2,4-Triazole | N-Acylpropionamidine | Hydrazine |

| 1,2,4-Triazole | Propionamidrazone | Orthoesters, Carboxylic Acids |

| 1,2,4-Oxadiazole | Propionamidoxime | Acylating agents (e.g., acyl chlorides), Dehydrating agents |

| 1,3,4-Oxadiazole | Propionylhydrazide | Carboxylic acids, Dehydrating agents (e.g., POCl₃) nih.gov |

A modern and powerful strategy in organic synthesis is the use of directing groups to achieve regioselective C-H bond activation and functionalization nih.govrsc.orgdmaiti.com. The imidate functional group has emerged as a versatile directing group in transition-metal-catalyzed reactions, enabling the construction of complex heterocyclic systems that would be difficult to access through traditional methods acs.org.

In this approach, the nitrogen atom of the imidate coordinates to a metal catalyst (commonly rhodium, palladium, or cobalt), positioning the metal in close proximity to a specific C-H bond (typically at the ortho-position of an aryl ring attached to the imidate nitrogen or carbon) acs.orgrsc.orgresearchgate.net. This proximity facilitates the cleavage of the C-H bond and the formation of a metallacyclic intermediate. This intermediate can then react with a coupling partner, such as an alkyne or an alkene, in an annulation cascade to build a new heterocyclic ring fused to the original aromatic system rsc.orgnih.gov.

For example, an N-aryl imidate can undergo Rh(III)-catalyzed C-H activation and annulation with an alkyne to produce substituted isoquinolines or related fused N-heterocycles rsc.org. A significant advantage of this strategy is its high atom economy and ability to rapidly build molecular complexity acs.org. After the desired heterocycle is constructed, the imidate directing group can often be hydrolyzed or otherwise converted into other useful functional groups.

Oxazolines are valuable heterocyclic compounds found in natural products and are widely used as ligands in asymmetric catalysis nih.gov. They are commonly synthesized by the cyclization of β-hydroxy amides organic-chemistry.org. An alternative and direct route involves the reaction of an imidate with a β-amino alcohol clockss.orgresearchgate.net.

This compound can react directly with a β-amino alcohol. The reaction is presumed to proceed through the nucleophilic attack of the amino group on the electrophilic imidate carbon, followed by an intramolecular attack of the hydroxyl group to displace ethanol (B145695) and form the oxazoline (B21484) ring clockss.org.

This methodology is particularly powerful for the synthesis of spirocyclic oxazolines. By employing a cyclic β-amino alcohol, where the amino and hydroxyl groups are attached to a ring system, the cyclization reaction with an imidate intermediate directly furnishes a spirocyclic framework. In such a structure, the oxazoline ring and the existing carbocyclic ring share a single carbon atom at the spiro-junction. This provides a streamlined approach to complex three-dimensional structures from readily available starting materials. The synthesis can often be performed as a one-pot procedure, first by forming the imidate in situ from the corresponding amide, followed by the addition of the amino alcohol clockss.orgnih.gov.

Role in Amidine Synthesis and Derivatives

The most fundamental application of this compound is as a direct and reliable precursor to propionamidine and its N-substituted derivatives.

The Pinner reaction traditionally refers to the synthesis of imidates from nitriles and alcohols under acidic conditions. A key extension of this reaction is the subsequent conversion of the isolated imidate salt into an amidine researchgate.net. This transformation is the most direct and widely used application of this compound.

The reaction involves treating the imidate hydrochloride salt with a primary or secondary amine. The process is a nucleophilic substitution at the imidate carbon. The amine attacks the electrophilic carbon atom, leading to a tetrahedral intermediate. The elimination of ethanol from this intermediate, often facilitated by the reaction conditions, results in the formation of the corresponding N-substituted or N,N-disubstituted amidine hydrochloride salt nih.govsemanticscholar.orgorganic-chemistry.org. The use of two equivalents of the amine may be required, with the second equivalent acting as a base to neutralize the released HCl and drive the reaction to completion.

This method is highly versatile and provides access to a broad range of amidines that are otherwise challenging to synthesize nih.govnih.govmdpi.com. The reaction generally proceeds under mild conditions and gives high yields of the desired amidine salt, which can be used directly in subsequent steps or neutralized to the free base researchgate.netnih.gov.

Table 3: Synthesis of Substituted Amidines from Ethyl Propionimidate HCl

| Amine Reactant | Product | Amidine Class |

| Ammonia (B1221849) (NH₃) | Propionamidine hydrochloride | Unsubstituted |

| Aniline (C₆H₅NH₂) | N-Phenylpropionamidine hydrochloride | N-Aryl, Monosubstituted |

| Benzylamine (C₆H₅CH₂NH₂) | N-Benzylpropionamidine hydrochloride | N-Alkyl, Monosubstituted |

| Diethylamine ((C₂H₅)₂NH) | N,N-Diethylpropionamidine hydrochloride | N,N-Dialkyl, Disubstituted |

Preparation of Functionalized Amidines for Further Synthetic Transformations

This compound is a classic precursor for the synthesis of propionamidines. The reaction involves the nucleophilic addition of a primary or secondary amine to the imidate salt, which displaces the ethoxy group to form the corresponding N-substituted propionamidine hydrochloride. This transformation, a continuation of the Pinner reaction, is a direct and efficient method for creating the amidine functional group.

The general reaction proceeds as follows:

this compound reacts with an amine (R¹R²NH) in a suitable solvent, such as ethanol.

The amine attacks the electrophilic carbon of the imidate.

A molecule of ethanol is eliminated, and the corresponding N,N'-substituted propionamidine hydrochloride is formed.

The resulting functionalized amidines are valuable intermediates in their own right. They are widely used in the synthesis of various nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry and materials science. For example, they can undergo cyclization reactions with appropriate bifunctional reagents to form pyrimidines, imidazoles, or triazines. The specific functionality introduced via the amine component (R¹ and R²) can be tailored to direct subsequent synthetic transformations or to be incorporated into the final target molecule.

Table 1: Synthesis of Propiomanidine Derivatives from this compound

| Amine (R¹R²NH) | Product | Potential Subsequent Transformation |

| Ammonia (NH₃) | Propionamidine hydrochloride | Synthesis of simple heterocyclic rings |

| Aniline (PhNH₂) | N-Phenylpropionamidine hydrochloride | Precursor for quinazoline (B50416) synthesis |

| Benzylamine (BnNH₂) | N-Benzylpropionamidine hydrochloride | Used in the synthesis of substituted imidazoles |

| Piperidine | N-Propionylpiperidine amidine hydrochloride | Building block for complex alkaloids |

Precursors for Carbonyl Derivatives and Alcohols

The imidate functionality is a masked form of a carbonyl group and can be readily converted into various carbonyl derivatives and, subsequently, alcohols.

This compound can be efficiently converted back to a carboxylic ester or transformed into an ortho ester, highlighting its role as a protected or activated form of a carboxylic acid derivative.

Carboxylic Ester Formation: The hydrolysis of this compound with water, typically under mild acidic conditions, leads to the formation of ethyl propionate (B1217596). researchgate.netorganic-chemistry.org The reaction proceeds through a tetrahedral intermediate which then eliminates ammonia to yield the corresponding ester. researchgate.netorganic-chemistry.org This process is essentially the reversal of the first step of the Pinner synthesis and is a reliable method for unmasking the ester functionality.

Ortho Ester Formation: In the presence of excess anhydrous alcohol (e.g., ethanol) and under acidic conditions, this compound can be converted to an ortho ester, specifically 1,1,1-triethoxypropane. researchgate.netnih.gov The reaction involves the sequential addition of two more equivalents of the alcohol to the imidate salt. nih.gov Ortho esters are valuable protecting groups for carboxylic acids due to their stability towards bases and nucleophiles, and they are also precursors for other synthetic transformations. nih.gov

The carbon-nitrogen double bond in the imidate salt is susceptible to reduction by hydride reagents. This reactivity allows for the synthesis of aldehydes and amino alcohols, important classes of organic compounds.

Reduction to Aldehydes: The partial reduction of an imidate salt can yield an aldehyde. This transformation is analogous to the reduction of esters or amides. By activating an amide to an imidate intermediate, subsequent reduction with a suitable hydride reagent, such as lithium tri-tert-butoxyaluminum hydride, can furnish the aldehyde upon hydrolysis of the resulting hemiaminal. organic-chemistry.org This method prevents over-reduction to the alcohol, a common challenge in the reduction of carboxylic acid derivatives. organic-chemistry.orgwikipedia.org

Reduction to Amino Alcohols: Complete reduction of the imidate functionality leads to amino alcohols. For instance, N-substituted imidates can be reduced with reagents like sodium borohydride (B1222165) (NaBH₄) to yield the corresponding secondary amines. nih.govvedantu.com In the context of this compound, this would involve reduction to the corresponding amine, which can be seen as a precursor to an amino alcohol structure. A more direct route involves the use of imidates as radical relay chaperones to facilitate C-H amination at the β-position of alcohols, which upon hydrolysis yield β-amino alcohols. organic-chemistry.orgnih.govnih.gov

Development of Chiral Building Blocks

The imidate group serves as an effective platform for introducing chirality and synthesizing enantiomerically enriched molecules. This is particularly evident in the chemistry of N-sulfinyl imidates.

A powerful strategy for asymmetric synthesis involves the use of N-tert-butanesulfinyl imidates, which can be derived from the corresponding ortho esters. researchgate.netnih.govacs.org The N-tert-butanesulfinyl group acts as a potent chiral auxiliary. nih.govacs.orgwikipedia.org

The process involves:

Preparation of an N-sulfinyl imidate through the condensation of an ortho ester with enantiopure tert-butanesulfinamide. nih.gov

Deprotonation at the α-carbon using a strong base, such as lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS), to form a chiral aza-enolate. acs.orgacs.orgnih.gov

The aza-enolate is then reacted with an electrophile (e.g., an alkyl halide like benzyl (B1604629) bromide). acs.org

The bulky tert-butanesulfinyl group effectively shields one face of the aza-enolate, directing the incoming electrophile to the opposite face. This results in the formation of the α-alkylated N-sulfinyl imidate with a high degree of diastereoselectivity. nih.govacs.org

Table 2: Diastereoselective α-Alkylation of an N-Sulfinyl Imidate Model System

| Electrophile | Base | Diastereomeric Ratio (dr) | Yield | Reference |

| Benzyl Bromide | LDA | >99:1 | High | nih.govacs.org |

| Iodomethane | KHMDS | 95:5 | Good | acs.org |

| Allyl Bromide | LDA | >99:1 | High | nih.govacs.org |

The chiral α-alkylated N-sulfinyl imidates are versatile intermediates for further stereoselective transformations. nih.gov The chiral auxiliary, having served its purpose, can be readily cleaved to reveal other functional groups while retaining the newly established stereocenter.

Key transformations include:

Synthesis of Chiral Imidate Hydrochlorides: Mild acidic treatment (e.g., HCl in dioxane) of the α-alkylated N-sulfinyl imidate cleaves the sulfinyl group, affording the corresponding chiral imidate hydrochloride in excellent yield. nih.govacs.org

Synthesis of Chiral Amides: Simple heating of the chiral imidate hydrochloride can induce a rearrangement to the corresponding chiral amide with high enantiomeric excess. researchgate.netnih.gov

Synthesis of Chiral Esters: Hydrolysis of the chiral imidate hydrochloride provides access to chiral carboxylic esters with high enantiopurity. nih.govacs.org

These transformations demonstrate how the temporary installation of an N-sulfinyl imidate functionality, derived conceptually from this compound, enables the asymmetric synthesis of a range of valuable chiral building blocks. researchgate.netnih.govacs.org

Computational and Theoretical Studies on Ethyl Propionimidate Hydrochloride

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in elucidating reaction mechanisms and energetics for organic reactions.

Elucidation of Mechanistic Pathways and Reaction Energetics for Imidate Reactions

DFT studies are crucial for mapping out the potential energy surfaces of chemical reactions involving imidates. The formation of imidate hydrochlorides, often through the Pinner reaction, involves the acid-catalyzed addition of an alcohol to a nitrile. researchgate.netrroij.com Computational models can dissect this process, revealing the step-by-step mechanism. For instance, DFT can clarify whether a reaction proceeds through a concerted mechanism or involves discrete intermediates. researchgate.net

A typical DFT investigation into an imidate reaction, such as its formation or hydrolysis, would calculate the energies of reactants, products, intermediates, and transition states. researchgate.netresearchgate.net This allows for the determination of key energetic parameters that govern the reaction's feasibility and rate.

Note: This table is illustrative, based on typical values for similar organic reactions, as specific DFT data for ethyl propionimidate hydrochloride is not publicly available.

DFT studies on related systems have shown that factors like the nature of the substituent and the solvent can significantly influence reaction energetics. chemrxiv.org For example, the reaction barriers for ethyl bromide in an Arbuzov reaction were found to be lower than for ethyl chloride, and the use of a polar solvent was shown to accelerate the reaction by lowering energy barriers. chemrxiv.org

Transition State Analysis and Reaction Coordinate Determination

A cornerstone of mechanistic studies is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction pathway. DFT calculations allow for the precise determination of the geometry of the TS, including critical bond lengths and angles. researchgate.net For the formation of an imidate, the TS would likely feature a partially formed bond between the alcohol's oxygen and the nitrile's carbon, and a partially broken nitrile triple bond.

Vibrational frequency analysis is performed to confirm the nature of the stationary points on the potential energy surface. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate—the path of minimum energy connecting reactants to products. researchgate.net This analysis provides a dynamic picture of the bond-making and bond-breaking processes during the reaction. For complex reactions, Intrinsic Reaction Coordinate (IRC) calculations can be performed to ensure that the identified transition state correctly connects the desired reactants and products. researchgate.net

Molecular Dynamics and Conformational Analysis

While DFT provides a static picture of a reaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. plos.orglivecomsjournal.org This is particularly important for understanding how a molecule's flexibility and its interactions with the environment influence its properties and reactivity.

Structural Dynamics and Intermolecular Interactions of Imidate Hydrochlorides

MD simulations can model the behavior of this compound in various environments, tracking its conformational changes and intermolecular interactions. Conformational analysis is the study of the different spatial arrangements (rotamers) of a molecule and their relative energies. lumenlearning.com For ethyl propionimidate, rotations around the C-O, C-C, and C-N single bonds give rise to various conformers. MD simulations can explore the conformational landscape, identifying the most stable (lowest energy) conformations and the energy barriers between them.

The hydrochloride salt introduces strong ionic interactions. MD simulations can reveal how the chloride ion interacts with the protonated imidate cation and how these ions are solvated by surrounding solvent molecules. Key interactions would include hydrogen bonding between the N-H group and the chloride ion or solvent molecules. The strength and lifetime of these interactions are critical for the compound's stability and behavior in solution. plos.org

Table 2: Key Intermolecular Interactions for this compound in Solution

| Interaction Type | Participating Groups | Significance |

|---|---|---|

| Ion Pairing | Imidate Cation (R-C(NH2+)-OR') and Chloride Anion (Cl-) | Governs solubility and stability in non-polar solvents. |

| Hydrogen Bonding | N-H group with solvent (e.g., water, alcohol) or Cl- | Crucial for solvation and stabilizing the charge. |

Solvent Effects and Environmental Influences on Imidate Reactivity

The solvent plays a critical role in the reactivity of ionic species like imidate hydrochlorides. acs.orgrsc.org MD simulations, often combined with quantum mechanics in QM/MM methods, can explicitly model the solvent's influence. The choice of solvent can affect:

Reaction Rates: Polar solvents can stabilize charged transition states, accelerating reactions compared to non-polar solvents. chemrxiv.org

Reaction Mechanisms: The solvent can alter the energy landscape, sometimes favoring a different mechanistic pathway. Studies on imidate hydrolysis have shown that the pH and the presence of bifunctional catalysts in the solvent can divert the breakdown of tetrahedral intermediates. researchgate.net

Conformational Equilibrium: The solvent can influence the relative stability of different conformers by preferentially solvating one over another. mdpi.com

For example, a study on the transformation of α-iminonitriles to imidates found that the choice of alcohol as the solvent directly participated in the reaction, but the reaction yield could be affected by steric effects and the choice of base. nih.gov

In Silico Design and Prediction of Novel Imidate Reactivity

Computational methods are increasingly used not just to study known molecules but also to design new ones with desired properties, a field known as in silico design. frontiersin.orgnih.govnih.gov This approach can accelerate the discovery of new reagents and catalysts by computationally screening vast numbers of potential candidates, reducing the need for extensive and time-consuming laboratory work. acs.org

For imidates, which are versatile synthons in organic chemistry, in silico design could be used to: rroij.comresearchgate.net

Predict Reactivity: Develop quantitative structure-activity relationship (QSAR) models to predict how changes in the imidate's structure (e.g., modifying the R groups on the carbon or oxygen) will affect its reactivity in a particular transformation.

Design Novel Catalysts: Computationally design catalysts that can promote new types of reactions for imidates, for example, by lowering the activation energy for a desired pathway while raising it for undesired side reactions.

Explore New Reaction Pathways: Use computational tools to explore hypothetical reactions of imidates that have not yet been attempted experimentally. This can lead to the discovery of entirely new synthetic methodologies. For instance, computational screening could identify novel N-functionalized imidates for the synthesis of complex heterocyclic compounds. rroij.com

The development of new computational models and algorithms continues to enhance the predictive power of these in silico methods, paving the way for the rational design of the next generation of chemical reactions and functional molecules. nih.govacs.org

Chemoinformatic Approaches to Understanding Imidate Chemical Space

Chemoinformatics provides a powerful lens through which to explore and understand the vast chemical space occupied by compound classes such as imidates. By applying computational techniques, it is possible to systematically analyze and predict the physicochemical and biological properties of molecules like this compound. These approaches are crucial in modern drug discovery and materials science for identifying molecules with desired characteristics from large virtual libraries, thus prioritizing synthetic efforts.

One of the key chemoinformatic strategies is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov Although specific QSAR studies on this compound are not extensively documented in public literature, the methodology can be applied to a series of related imidates to correlate their structural features with their chemical reactivity or biological activity. For instance, predictive hologram QSAR (HQSAR) and AutoQSAR models have been successfully built for other nitrogen-containing heterocycles to identify key structural properties that influence their function. nih.gov Such models could be trained on a dataset of imidates to predict properties like hydrolytic stability, reactivity in specific transformations, or potential biological interactions.

The characterization of the imidate chemical space also involves the calculation of various molecular descriptors. These descriptors quantify different aspects of a molecule's structure and properties, such as its topology, geometry, and electronic distribution. For this compound, a set of chemoinformatic descriptors can be computed to position it within the broader chemical space of organic compounds and specifically within the imidate family.

Below is an interactive table summarizing key chemoinformatic descriptors relevant to this compound.

| Descriptor Type | Descriptor | Value/Relevance for this compound |

| Constitutional | Molecular Weight | 137.61 g/mol nih.gov |

| Molecular Formula | C5H12ClNO nih.gov | |

| Atom Count | 20 | |

| Topological | Topological Polar Surface Area (TPSA) | 33.1 Ų nih.gov |

| Rotatable Bond Count | 3 | |

| Electronic | Dipole Moment | Influences intermolecular interactions and solubility. |

| Mulliken Charges | Can predict reactive sites; for instance, the imidate carbon is electrophilic. | |

| Physicochemical | logP (Octanol-Water Partition Coefficient) | Indicates lipophilicity and affects pharmacokinetic properties. |

| pKa | The imidate nitrogen is basic and will be protonated at physiological pH. |

These descriptors, when calculated for a large set of imidates, can be used in similarity searching and clustering algorithms to identify analogs of this compound with potentially similar or improved properties. Furthermore, techniques like simplex representation of molecular structure (SiRMS) can be employed to account for stereochemical features in a way that is not dependent on a single fixed conformation, which is particularly useful when the bioactive conformation is unknown. mdpi.com

Computational Prediction of Synthetic Accessibility and Selectivity in Imidate Transformations

The computational prediction of synthetic accessibility (SA) is a critical component of modern chemical research, aiming to estimate how easily a compound can be synthesized in a laboratory setting. tsijournals.com This is particularly important for compounds like this compound, which may serve as a building block in more complex syntheses. acs.org Computational models for SA can be broadly categorized into complexity-based and retrosynthetic-based approaches. nih.gov

Complexity-based methods evaluate the structural features of a molecule, such as the number of rings, stereocenters, and non-standard ring fusions, to assign a synthetic accessibility score. nih.gov For a relatively simple, acyclic molecule like this compound, these methods would likely assign a high synthetic accessibility score (indicating it is easy to synthesize). Retrosynthetic-based approaches, on the other hand, attempt to deconstruct the target molecule into simpler, commercially available starting materials through known chemical reactions. nih.gov For this compound, a common retrosynthetic disconnection would lead back to propionitrile (B127096) and ethanol (B145695) via the Pinner reaction.

The Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile, is a foundational method for imidate synthesis and typically yields the imidate hydrochloride salt. researchgate.net Computational models can be used to predict the feasibility and potential yield of such a synthesis. Quantum chemical calculations, often using Density Functional Theory (DFT), can elucidate reaction mechanisms and pathways. These calculations can determine whether a reaction proceeds through a concerted mechanism or involves discrete intermediates, and can predict the energy profiles of catalytic cycles to identify rate-determining steps.

Furthermore, computational methods are invaluable for predicting selectivity in chemical transformations involving imidates. For instance, in reactions where multiple products could be formed, theoretical models can analyze the electron distribution and molecular orbitals of the reactants and intermediates to predict regioselectivity and stereoselectivity. While specific computational studies on the selectivity of reactions involving this compound are not widely published, the general principles are well-established. For example, in the acylation of an imidate, computational models could predict whether the reaction will occur at the nitrogen or oxygen atom under different conditions.

Below is an interactive table outlining parameters used in computational models to predict the synthetic accessibility of a molecule like this compound.

| Parameter Category | Specific Parameter | Relevance to Synthetic Accessibility Prediction |

| Molecular Complexity | Molecular Weight | Larger molecules are generally more difficult to synthesize. |

| Number of Chiral Centers | Stereoselective synthesis adds complexity. | |

| Ring Complexity | Presence of spiro, bridged, or fused rings increases synthetic difficulty. | |

| Fragment Analysis | Contribution of Known Fragments | Molecules made from common, readily available fragments are easier to synthesize. |

| Retrosynthetic Analysis | Number of Synthetic Steps | A shorter synthetic route is generally preferred. |

| Availability of Starting Materials | Cost and commercial availability of precursors are key factors. | |

| Reaction Precedence | Use of well-established and reliable reactions (e.g., Pinner reaction for imidates). |

By integrating these computational approaches, chemists can make more informed decisions about which molecules to pursue for synthesis, saving time and resources. The application of these methods to this compound and the broader class of imidates continues to be an active area of research, facilitating the discovery and development of new chemical entities.

Advanced Analytical Techniques in Imidate Research

Mass Spectrometry for Reaction Intermediates and Product Identification

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is extensively used for determining molecular weights and for gaining structural information through fragmentation analysis. Advanced MS techniques offer dynamic insights into chemical reactions.

Pressurized Sample Infusion-Electrospray Ionization-Mass Spectrometry (PSI-ESI-MS) is an effective method for the continuous, real-time monitoring of chemical reactions directly from the reaction vessel. uvic.cawhiterose.ac.uk The technique involves applying a slight overpressure of an inert gas to the reaction flask, which pushes the solution through a capillary into the ESI-MS source. youtube.com This setup allows for data acquisition in an air- and moisture-free environment, making it ideal for studying sensitive reagents like imidates. whiterose.ac.ukresearchgate.net

The primary advantage of PSI-ESI-MS is its ability to detect and characterize transient intermediates in a reaction pathway, providing crucial mechanistic information that is often inaccessible by other methods. researchgate.netuvic.ca For reactions involving ethyl propionimidate hydrochloride, such as the formation of amidines, PSI-ESI-MS could be used to monitor the consumption of the imidate and the formation of the amidine product in real time, while also searching for any short-lived reaction intermediates.

Ion Mobility-Mass Spectrometry (IMS-MS) is a powerful technique that separates ions based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge (collision cross-section, CCS). nih.govwikipedia.org This additional dimension of separation allows IMS-MS to distinguish between isomers—molecules with the same chemical formula but different atomic arrangements—which is often impossible with mass spectrometry alone. nih.govresearchgate.net

In the context of imidate chemistry, IMS-MS could be applied to:

Isomeric Differentiation: Distinguish between isomeric amidine products that might be formed during a reaction.

Conformational Analysis: Provide insights into the three-dimensional structure (conformation) of this compound and its reaction products in the gas phase. nih.gov This information is valuable for understanding structure-activity relationships, particularly when designing molecules for biological applications. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, which is a polar organic salt, several chromatographic methods are applicable for its purification and the assessment of its purity.

Ion-Exchange Chromatography: Given its nature as a hydrochloride salt, ion-exchange chromatography is a highly suitable technique. This method separates ions and polar molecules based on their affinity to the ion exchanger. It has been successfully used to purify the derivatives of this compound from reaction mixtures. For instance, a product formed from a reaction with the imidate was purified using a Dowex ion-exchange resin. google.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) could be used with an aqueous mobile phase, potentially with an ion-pairing agent, to analyze the purity of this compound. Hydrophilic Interaction Liquid Chromatography (HILIC) is another HPLC mode well-suited for polar, water-soluble compounds.

Gas Chromatography (GC): The direct analysis of the salt by GC is challenging due to its low volatility. However, derivatization to a more volatile form or analysis of the free base (ethyl propionimidate) could be performed using GC, typically for purity assessment or to monitor reactions where it is consumed or produced.

Table 3: Summary of Analytical Techniques and Their Applications to this compound

| Technique | Principle | Application to this compound |

|---|---|---|

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Determines molecular structure, confirms product formation, monitors reaction progress. |

| IR Spectroscopy | Measures the absorption of infrared radiation by molecules, exciting vibrations. | Identifies key functional groups (C=N, N-H, C-O). |

| PSI-ESI-MS | Real-time infusion of a reaction mixture into a mass spectrometer. | Monitors reaction kinetics and detects transient intermediates in solution. uvic.caresearchgate.net |

| IMS-MS | Separates ions based on their size, shape, and m/z. | Differentiates between isomeric products and analyzes molecular conformation. wikipedia.orgnih.gov |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation of Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a premier technique in analytical chemistry used to separate, identify, and quantify components within a mixture. wikipedia.org Its application in imidate research is essential for ensuring the purity of synthesized compounds and for the quantitative determination of these compounds in various matrices. HPLC offers high resolution, sensitivity, and the ability to analyze compounds that are not easily volatilized, making it superior to gas chromatography for many pharmaceutical and chemical analyses. nih.gov

The principle of HPLC involves pumping a solvent mixture (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). wikipedia.org When a sample mixture is injected into the system, its components travel through the column at different rates based on their interactions with the stationary phase, leading to separation. wikipedia.org A detector at the end of the column measures the concentration of each eluted component, producing a chromatogram where peaks correspond to individual substances. youtube.com

In the context of imidate research, developing a stability-indicating HPLC method is critical for determining the shelf life and degradation pathways of compounds like this compound. openaccessjournals.com Such methods must be able to separate the intact parent drug from any potential degradation products. openaccessjournals.com

Quantitative Analysis:

For quantitative analysis, a calibration curve is typically constructed by running known concentrations of a reference standard. The peak area of the analyte in a sample is then used to determine its concentration. Method validation according to guidelines, such as those from the International Conference on Harmonisation (ICH), ensures the method is accurate, precise, linear, and specific. benthamscience.com For instance, in the analysis of imidazolidinyl urea, a related compound, a validated HPLC method demonstrated excellent linearity over a concentration range of 0.050-0.150 mg/mL, with low limits of detection (LOD) and quantification (LOQ). benthamscience.com

Separation of Complex Mixtures:

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like imidates. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. msu.edu By adjusting the ratio of the organic solvent, the retention time of the compounds can be controlled to achieve optimal separation. msu.edu Gradient elution, where the mobile phase composition is changed during the run, is often employed to separate complex mixtures with components of varying polarities. msu.edu Chiral HPLC, using a chiral stationary phase (CSP), can be used to separate enantiomers of chiral imidates or their reaction products. csfarmacie.czwhiterose.ac.uk

The table below outlines typical parameters for an HPLC method suitable for the analysis of imidate compounds, based on established methods for similar molecules. benthamscience.comscielo.br

Table 1: Illustrative HPLC Parameters for Imidate Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The nonpolar stationary phase retains the analyte based on hydrophobicity. |

| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v), isocratic | The solvent system elutes the analyte from the column. The ratio can be optimized for best separation. scielo.br |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and the analysis time. benthamscience.comscielo.br |

| Column Temperature | 40 °C | Maintaining a constant temperature ensures reproducible retention times. benthamscience.comscielo.br |

| Injection Volume | 20 µL | The amount of sample introduced into the HPLC system. scielo.br |

| Detector | UV-Vis Diode Array Detector (DAD) | Measures the absorbance of the analyte. A wavelength around 210-220 nm is often suitable for compounds with chromophores like imidates. benthamscience.comutsa.edu |

| Retention Time | Analyte-specific (e.g., ~6.3 minutes) | The time taken for the analyte to travel from the injector to the detector, used for identification. scielo.br |

Thin-Layer Chromatography (TLC) for Rapid Reaction Progress Monitoring and Component Identification

Thin-Layer Chromatography (TLC) is an indispensable, simple, and rapid analytical technique used widely in organic synthesis to monitor the progress of reactions, identify components in a mixture, and determine the appropriate solvent system for a preparative column chromatography separation. du.ac.inchemistryhall.comijcrt.org

TLC operates on the principle of adsorption chromatography. ijcrt.org A thin layer of a solid adsorbent, such as silica (B1680970) gel or alumina, is coated onto an inert backing like glass or aluminum. wvu.edu A small spot of the reaction mixture is applied near the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent (the eluent or mobile phase). By capillary action, the solvent moves up the plate, carrying the components of the mixture with it at different rates depending on their polarity and affinity for the stationary phase. wvu.edu

Reaction Progress Monitoring:

In the synthesis of imidates, such as through the Pinner reaction, TLC is routinely used to track the conversion of reactants to products. mdpi.combeilstein-journals.org By spotting the reaction mixture alongside the starting materials on the same TLC plate, a chemist can visually assess the consumption of the reactants and the appearance of the product spot. chemistryhall.com The reaction is considered complete when the spot corresponding to the starting material has disappeared. nih.gov

Component Identification:

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. libretexts.org

Rf = distance traveled by sample / distance traveled by solvent libretexts.org

Under a specific set of conditions (stationary phase, mobile phase, temperature), the Rf value is a characteristic property of a compound. libretexts.org Nonpolar compounds interact less strongly with the polar stationary phase (silica gel) and travel further up the plate, resulting in a higher Rf value. Conversely, polar compounds have a stronger interaction, move shorter distances, and have lower Rf values. chemistryhall.com By comparing the Rf value of a spot in the reaction mixture to the Rf of a known standard, one can tentatively identify components. libretexts.org Visualization of the separated spots is often achieved using a UV lamp if the compounds are UV-active, or by staining with a chemical reagent like iodine. wvu.edu